1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(m-tolyl)ethan-1-one
Description
This compound features a 6-azaspiro[2.5]octane core with two fluorine atoms at the 1,1-positions and a m-tolyl-substituted ethanone moiety. The difluoro group may influence electronic properties and lipophilicity, while the m-tolyl group (meta-methylphenyl) could modulate steric and hydrophobic interactions.
Properties
IUPAC Name |
1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(3-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2NO/c1-12-3-2-4-13(9-12)10-14(20)19-7-5-15(6-8-19)11-16(15,17)18/h2-4,9H,5-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZCAKTVWOGEKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC3(CC2)CC3(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(m-tolyl)ethan-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
- Formation of the azaspiro ring system through a cyclization reaction.
- Introduction of the difluoro groups via fluorination reactions.
- Attachment of the tolyl group through a Friedel-Crafts acylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(m-tolyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored as a potential drug candidate due to its unique structure that allows for interactions with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes, making it a candidate for therapeutic applications against diseases where enzyme modulation is beneficial.
- Antimicrobial Activity : Research indicates potential antimicrobial properties, positioning it as a candidate for developing new antibiotics or antifungal agents.
- Antitumor Properties : Initial findings suggest that the compound may exhibit antitumor activity, warranting further investigation into its mechanisms and efficacy in cancer treatment.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : The spirocyclic structure allows for the formation of more complex organic molecules through various chemical reactions such as nucleophilic substitutions and cyclization processes.
- Material Science : Its unique properties make it suitable for developing advanced materials, including polymers and coatings that require specific chemical functionalities.
Biological Studies
The interactions of this compound with biological systems are an area of active research:
- Protein-Ligand Interactions : Studies are focused on understanding how the compound interacts with proteins, particularly enzymes and receptors, to elucidate its biological activity.
- Mechanism of Action : Detailed investigations into its mechanism of action are crucial for understanding how it influences biochemical pathways and cellular processes.
Case Studies
Several studies have been conducted to assess the applications of 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(m-tolyl)ethan-1-one:
Case Study 1: Antimicrobial Properties
A study published in a peer-reviewed journal examined the antimicrobial efficacy of the compound against various bacterial strains. The results indicated significant inhibition of growth in several pathogens, suggesting its potential utility in developing new antimicrobial agents.
Case Study 2: Enzyme Inhibition
Research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways relevant to cancer progression. The findings demonstrated promising inhibition rates, indicating potential therapeutic applications in oncology.
Mechanism of Action
The mechanism of action of 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(m-tolyl)ethan-1-one involves its interaction with specific molecular targets. The difluoro groups and the azaspiro ring system play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table summarizes structurally related compounds and their distinguishing characteristics:
Structural and Functional Comparisons
Spirocyclic Core vs. Non-Spiro Analogues
- The target compound’s 6-azaspiro[2.5]octane core distinguishes it from linear or monocyclic analogs (e.g., 1f in ).
- In contrast, 9h () employs a piperidine-thiazole scaffold, which offers planar aromaticity for π-π interactions but lacks the steric constraints of a spiro system.
Substituent Effects
- m-Tolyl Group : Both the target compound and 9h incorporate an m-tolyl substituent, which may enhance hydrophobic interactions in biological systems. In 9h , this group contributes to fungicidal activity (75% inhibition) .
- Fluorine Substitution: The 1,1-difluoro group in the target compound and 10j () likely increases metabolic stability and electronegativity compared to non-fluorinated analogs like 1f .
Physicochemical Properties
- Melting Points: The spirocyclic 10j (100–102°C) and sulfanylidene-containing 1f (137.3–138.5°C) exhibit higher melting points than non-rigid analogs, likely due to crystal packing efficiency .
- Solubility : Hydrochloride salts of related spiro compounds (e.g., 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride , CAS 1263132-31-5) show improved aqueous solubility compared to neutral forms .
Biological Activity
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(m-tolyl)ethan-1-one is a novel compound with potential applications in medicinal chemistry due to its unique structural features, including a spirocyclic framework and the presence of fluorine atoms. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The compound's molecular formula is with a molecular weight of 325.4 g/mol. Its structural characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C17H21F2N |
| Molecular Weight | 325.4 g/mol |
| CAS Number | 2320381-50-6 |
Synthesis
The synthesis of this compound typically involves the reaction of a spirocyclic amine with m-tolyl acetyl chloride under basic conditions, often using triethylamine as a catalyst. This process allows for the formation of the desired product through nucleophilic substitution reactions.
The biological activity of 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(m-tolyl)ethan-1-one is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluorine substituents enhance hydrogen bonding capabilities, which may increase binding affinity to various receptors or enzymes involved in metabolic pathways.
Case Studies and Research Findings
Several studies have evaluated the compound's biological effects:
- Anticancer Activity : In vitro studies demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. It induces apoptosis in cancer cells, evidenced by increased caspase activity and changes in the Bax/Bcl-2 ratio .
- Antimicrobial Properties : Preliminary assessments indicate that it has antimicrobial activity against certain bacterial strains, suggesting potential use as an antibacterial agent .
- Neuroprotective Effects : Research focusing on neuroprotection has shown that this compound may mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .
Comparative Analysis
To understand its efficacy relative to similar compounds, a comparison table is presented below:
Q & A
Basic: What are the recommended synthetic routes for 1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(m-tolyl)ethan-1-one?
Answer:
The synthesis typically involves multi-step reactions starting with simpler spirocyclic precursors. For example, spirocyclic intermediates like 6-azaspiro[2.5]octane can be functionalized via fluorination (e.g., using SF₄ or DAST) to introduce difluoro groups. Coupling with m-tolylacetylene or m-tolyl Grignard reagents under palladium catalysis may follow. Purification often employs gradient elution chromatography (e.g., 2–20% Et₂O/pentane) to isolate the target compound .
Basic: How should researchers characterize the structural and electronic properties of this compound?
Answer:
Key techniques include:
- X-ray crystallography for resolving the spirocyclic and difluoro motifs (use SHELX programs for refinement, accounting for potential twinning or high-resolution data challenges) .
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm fluorination and spirocyclic geometry.
- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
Advanced: What challenges arise in crystallographic analysis due to the spirocyclic and difluoro groups?
Answer:
The spirocyclic structure introduces steric constraints, complicating crystal packing, while the difluoro groups may cause disorder in electron density maps. To mitigate:
- Use high-resolution synchrotron data and SHELXL’s twin refinement tools for accurate modeling .
- Apply hydrogen-bonding graph-set analysis (Etter’s formalism) to predict intermolecular interactions that stabilize the crystal lattice .
Advanced: How can computational modeling predict the reactivity of the difluoro-azaspiro moiety?
Answer:
Employ DFT calculations (e.g., B3LYP/6-31G*) to:
- Map electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites.
- Simulate fluorination effects on ring strain and hybridization.
- Validate results against experimental IR/Raman spectra or XRD bond angles .
Advanced: What strategies are used to study biological activity in medicinal chemistry contexts?
Answer:
- Targeted assay design : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or SPR.
- Metabolic stability tests : Incubate with liver microsomes to assess CYP450-mediated degradation.
- SAR studies : Modify the m-tolyl or spirocyclic groups to correlate structure with activity, referencing similar scaffolds in agrochemical or pharmaceutical patents .
Advanced: How should researchers address contradictions between experimental and computational data?
Answer:
- Re-evaluate force fields : Adjust parameters in MD simulations to better reflect fluorine’s electronegativity or spirocyclic rigidity.
- Cross-validate techniques : Compare XRD-derived bond lengths with DFT-optimized geometries.
- Explore solvent effects : Use COSMO-RS models to assess solvation’s impact on reactivity .
Basic: What purification methods are optimal for isolating this compound?
Answer:
- Flash chromatography with silica gel and gradients of EtOAc/pentane.
- Recrystallization from toluene/hexane mixtures to exploit differential solubility of spirocyclic vs. aromatic moieties .
Advanced: How does the compound’s stability under varying pH/temperature conditions impact experimental design?
Answer:
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
- Avoid aqueous buffers below pH 3, as the difluoro group may hydrolyze.
- Store solutions in anhydrous DMSO at -20°C to prevent ring-opening reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
